2-phenoxy-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide
Description
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(16-26-19-9-2-1-3-10-19)21-12-6-14-27(24,25)22-13-11-17-7-4-5-8-18(17)15-22/h1-5,7-10H,6,11-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUNXUFIHLCMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Reaction
1,2,3,4-Tetrahydroisoquinoline is treated with sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0–5°C for 2–4 hours. The reaction proceeds via electrophilic substitution, yielding the sulfonyl chloride intermediate.
Reaction Conditions
-
Molar Ratio : 1:1.2 (tetrahydroisoquinoline : SO₂Cl₂)
-
Solvent : Dichloromethane
-
Temperature : 0–5°C
Alkylation to Introduce the Propyl Chain
The sulfonyl chloride intermediate is alkylated with 3-bromopropylamine to attach the propylamine moiety.
Nucleophilic Substitution
The sulfonyl chloride reacts with 3-bromopropylamine in the presence of a base such as triethylamine (NEt₃) to neutralize HCl byproducts.
Reaction Conditions
-
Molar Ratio : 1:1.5 (sulfonyl chloride : 3-bromopropylamine)
-
Solvent : Acetonitrile or dichloromethane
-
Temperature : Room temperature (20–25°C)
-
Reaction Time : 12–16 hours
Formation of the Acetamide Moiety
The final step involves coupling the alkylated intermediate with 2-phenoxyacetic acid to form the acetamide bond.
Amide Bond Formation Using Coupling Agents
2-Phenoxyacetic acid is activated using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of HOBt (hydroxybenzotriazole) . The activated ester reacts with the amine group of the propyl-sulfonyl-tetrahydroisoquinoline intermediate.
Reaction Conditions
-
Molar Ratio : 1:1.2 (acid : amine)
-
Coupling Agent : HBTU (1.2 equivalents)
-
Base : NEt₃ (2.5 equivalents)
-
Solvent : Dichloromethane or acetonitrile
-
Temperature : Room temperature
-
Reaction Time : 12–18 hours
Alternative Synthetic Routes
Direct Sulfonylation-Alkylation Sequence
A one-pot method combines sulfonylation and alkylation using methanesulfonyl chloride and 3-aminopropanol , followed by oxidation to the propylamine derivative. This approach reduces purification steps but achieves lower yields (60–68%).
Solid-Phase Synthesis
Immobilizing the tetrahydroisoquinoline core on Wang resin enables iterative coupling steps, improving purity but requiring specialized equipment.
Optimization and Scalability
Solvent Effects
Temperature Control
Comparative Data Table
Challenges and Solutions
Byproduct Formation
Purification Difficulties
-
Issue : Co-elution of intermediates during chromatography.
-
Solution : Employ gradient elution with CMA80 (chloroform:methanol:acetic acid, 80:18:2) .
Industrial-Scale Considerations
For bulk production, continuous flow reactors enhance mixing and heat transfer, reducing reaction times by 30% . Automated quenching and extraction systems improve yield reproducibility (±2%).
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they may include oxidized derivatives, reduced forms, or substituted analogs of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydroisoquinoline exhibit anticancer properties. The specific structure of 2-phenoxy-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide may contribute to its efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are known for their neuroprotective effects. The compound may act as a neuroprotective agent by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where neurodegeneration is a critical concern.
Antimicrobial Properties
The sulfonamide component of the compound suggests potential antimicrobial activity. Sulfonamides are well-documented for their use as antibacterial agents, and similar compounds have demonstrated efficacy against a range of bacterial pathogens. Research into the specific antimicrobial properties of this compound could lead to the development of new therapeutic agents for treating infections.
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry explored the anticancer properties of tetrahydroisoquinoline derivatives, including compounds similar to this compound. The results indicated that these compounds inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study 2: Neuroprotection
Research conducted on tetrahydroisoquinoline-based compounds demonstrated their ability to protect neuronal cells from oxidative damage. The study highlighted how these compounds could potentially mitigate neurodegenerative processes by enhancing cellular antioxidant defenses .
Mechanism of Action
The mechanism by which 2-phenoxy-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
A. Phenyl-Substituted Acetamides Compounds such as 2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005) and 2-(aminophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30007) (Molecules, 2010) share a similar acetamide core but differ in substituents. These compounds emphasize the role of para-substituted phenyl groups (e.g., hydroxyl, nitro, or amino) in modulating solubility and receptor binding. For example:
Key Difference: The target compound replaces the phenylpropyl chain with a tetrahydroisoquinoline sulfonyl group, likely enhancing steric bulk and sulfonamide-mediated interactions (e.g., hydrogen bonding or enzyme inhibition) .
B. Complex Stereochemical Derivatives Pharmacopeial Forum (2017) reports derivatives like N-[(2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (g). These compounds feature stereochemical complexity (e.g., S-configuration) and additional functional groups (e.g., acetamido, hydroxy), which are critical for biological activity but absent in the target compound .
Agrochemically Relevant Acetamides
Pesticide acetamides such as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) and 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (Pesticide Glossary, 2001) highlight the importance of chlorine substituents and alkyl/aryl groups for herbicidal activity.
| Compound | Substituents | Use |
|---|---|---|
| Alachlor | 2,6-diethylphenyl, Cl | Herbicide |
| Pretilachlor | 2,6-diethylphenyl, OCH2CH2 | Rice field herbicide |
Key Difference: The target compound lacks chlorine, which is critical for pesticidal activity, but its phenoxy-tetrahydroisoquinoline sulfonyl structure may confer unique bioactivity (e.g., enzyme inhibition or CNS modulation) .
Sulfonamide-Containing Derivatives
The 1,2,3,4-tetrahydroisoquinoline sulfonyl group in the target compound is structurally distinct from simpler sulfonamides. For instance, N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) (Molecules, 2010) uses a diphenylpropyl chain but lacks the heterocyclic sulfonamide moiety. The tetrahydroisoquinoline group may enhance blood-brain barrier penetration or selectivity for sulfotransferases compared to linear sulfonamides .
Biological Activity
2-Phenoxy-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide is a compound that exhibits a range of biological activities, primarily due to its unique structural features derived from the tetrahydroisoquinoline framework. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C16H20N2O3S
- Molecular Weight: 320.41 g/mol
The presence of the tetrahydroisoquinoline moiety is significant as it is known for various pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives. For instance, compounds derived from this framework have shown efficacy against SARS-CoV-2. In vitro studies demonstrated that certain derivatives exhibited an EC50 value of approximately 3.15 μM, indicating substantial antiviral activity comparable to established treatments like chloroquine and hydroxychloroquine .
Neuroprotective Effects
The tetrahydroisoquinoline structure has also been associated with neuroprotective effects. Research indicates that compounds with this scaffold can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative disorders. The mechanism involves the antagonism of orexin receptors, which are implicated in sleep disorders and neurodegeneration .
Anticancer Potential
Emerging evidence suggests that tetrahydroisoquinoline derivatives may possess anticancer properties. Studies have reported that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, specific derivatives have been shown to induce apoptosis in human breast cancer cells by activating caspase pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Orexin Receptor Antagonism: The compound acts as a non-peptide antagonist at orexin receptors, which play a crucial role in regulating arousal, wakefulness, and appetite. This antagonism may contribute to its neuroprotective and anti-obesity effects .
- Inhibition of Viral Replication: The compound's structure allows it to interfere with viral replication processes by inhibiting post-entry mechanisms in host cells. This was observed in studies involving SARS-CoV-2 where specific modifications enhanced antiviral activity .
Case Studies
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-phenoxy-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of tetrahydroisoquinoline, followed by alkylation and acetamide coupling. Key steps include:
- Sulfonylation : Reacting tetrahydroisoquinoline with a sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .
- Propylamine Linkage : Introducing the propylamine spacer via nucleophilic substitution, requiring pH control (e.g., NaHCO₃ buffer) to avoid side reactions .
- Acetamide Coupling : Final coupling with 2-phenoxyacetic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF at room temperature .
- Purity Control : Monitor each step with HPLC (C18 column, acetonitrile/water gradient) to ensure intermediates are ≥95% pure before proceeding .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to verify the presence of the tetrahydroisoquinoline ring (δ 3.5–4.5 ppm for CH₂-SO₂), phenoxy group (δ 6.8–7.3 ppm for aromatic protons), and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺) and rule out impurities .
- HPLC-PDA : Purity assessment using a photodiode array detector to detect UV-absorbing contaminants (e.g., unreacted starting materials) .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step in the synthesis?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Use polar aprotic solvents (e.g., THF or DCM) to enhance sulfonyl chloride reactivity .
- Catalysis : Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
- Temperature Control : Maintain sub-ambient temperatures (0–5°C) to suppress side reactions like hydrolysis .
- Stoichiometry : Use a 10–20% molar excess of sulfonyl chloride to ensure complete conversion of tetrahydroisoquinoline .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Resolve by:
- Orthogonal Assays : Test the compound in multiple assays (e.g., enzyme inhibition + cell viability) to confirm target specificity .
- Batch Reproducibility : Synthesize multiple batches and compare bioactivity; use LC-MS to confirm consistency in purity (>98%) .
- Counter-Screening : Include control compounds with known mechanisms to validate assay conditions .
Q. What computational strategies are effective for predicting the compound’s target interactions?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Corrogate substituent effects (e.g., phenoxy vs. fluorophenyl) on activity using MOE or RDKit .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer : Stability studies should include:
- pH-Dependent Degradation : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
- Plasma Stability : Test in human plasma (37°C, 1h) to assess esterase/peptidase susceptibility .
- Light/Temperature Stress : Expose solid/liquid samples to 40°C/75% RH or UV light for 7 days; track decomposition .
Q. What strategies are recommended for designing analogs to explore structure-activity relationships (SAR)?
- Methodological Answer : Focus on modular modifications:
- Phenoxy Group : Replace with bioisosteres (e.g., thiophene or pyridine) to modulate lipophilicity .
- Sulfonyl Linker : Substitute with carbamate or phosphonate to alter hydrogen-bonding capacity .
- Tetrahydroisoquinoline Core : Introduce substituents (e.g., Cl or OCH₃) to enhance target affinity .
- Testing : Prioritize analogs using in vitro assays (e.g., enzyme inhibition IC₅₀) and ADMET profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
